molecular formula CH3SH<br>CH4S B179389 Methanethiol CAS No. 74-93-1

Methanethiol

Cat. No.: B179389
CAS No.: 74-93-1
M. Wt: 48.11 g/mol
InChI Key: LSDPWZHWYPCBBB-UHFFFAOYSA-N
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Description

Methanethiol, also known as methyl mercaptan, is an organosulfur compound with the chemical formula CH₃SH. It is a colorless gas with a distinctive, unpleasant odor reminiscent of rotten cabbage or eggs. This compound occurs naturally in the blood, brain, and feces of animals, including humans, as well as in plant tissues. It is also found in certain foods, such as nuts and cheese. This compound is one of the compounds responsible for bad breath and the smell of flatus .

Mechanism of Action

Target of Action

Methanethiol primarily targets the selenium-binding protein 1 (SELENBP1) , which acts as a this compound oxidase (MTO), catalyzing the oxidation of this compound . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues .

Mode of Action

This compound interacts with its target, SELENBP1, resulting in its rapid degradation through the this compound oxidase (MTO) activity of SELENBP1 . This interaction leads to the oxidation of this compound to formaldehyde, hydrogen peroxide (H2O2), and hydrogen sulfide (H2S) in the presence of oxygen .

Biochemical Pathways

This compound is involved in the sulfur metabolism pathway. Dysregulation of this pathway may result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and/or excretions of cancer patients . An increase in this compound levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells . High methionine concentrations in cancer cells may also result in enzymatic this compound production in mitochondria .

Pharmacokinetics

It is known that this compound becomes rapidly degraded through the mto activity of selenbp1 . This suggests that this compound has a short half-life in the body, which could impact its bioavailability.

Result of Action

The action of this compound contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis . Moreover, the downregulation of SELENBP1, which degrades this compound, has been epidemiologically linked to poor clinical outcomes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, gut bacteria are a major exogenous source of exposure to this compound, with this compound-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients . Additionally, dietary proteins that contain high amounts of methionine may result in increased this compound production by the gut microbiome .

Biochemical Analysis

Biochemical Properties

Methanethiol plays a significant role in biochemical reactions. It interacts with enzymes such as this compound oxidase (MTO), which is involved in its degradation . The enzyme selenium-binding protein 1 (SELENBP1) has been identified to act as a this compound oxidase, catalyzing the oxidation of this compound to formaldehyde, hydrogen peroxide (H2O2), and H2S in the presence of oxygen .

Cellular Effects

This compound has various effects on cells and cellular processes. For instance, it has been found that this compound inhibits methane oxidation . In cancer patients, endogenous synthesis of this compound may substantially increase due to elevated levels of metabolites, such as methionine, glucose, H2S, and SAM, in tumor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues, and this has been epidemiologically linked to poor clinical outcomes . This downregulation can lead to an increase in this compound levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, cells incubated with this compound showed inhibition of growth initially. After depletion of this compound, growth resumed within 1 day .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a volatile sulfur compound (VSC) produced by gut bacteria from dietary methionine or endogenous enzymatic and non-enzymatic reactions in cancer cells .

Subcellular Localization

The enzyme responsible for its degradation, this compound oxidase, is found in the soluble fraction of cells, suggesting that this compound could be present in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanethiol is typically synthesized by the reaction of methanol with hydrogen sulfide gas over an aluminum oxide catalyst. The reaction proceeds as follows:

CH3OH+H2SCH3SH+H2O\text{CH}_3\text{OH} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{SH} + \text{H}_2\text{O} CH3​OH+H2​S→CH3​SH+H2​O

This method is widely used due to its efficiency and the availability of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous flow of methanol and hydrogen sulfide over a catalyst bed, ensuring high yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production rate .

Chemical Reactions Analysis

Types of Reactions: Methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: this compound can be oxidized to form dimethyl disulfide:

2CH3SH+[O]CH3SSCH3+H2O2\text{CH}_3\text{SH} + [O] \rightarrow \text{CH}_3\text{SSCH}_3 + \text{H}_2\text{O} 2CH3​SH+[O]→CH3​SSCH3​+H2​O

Further oxidation can convert dimethyl disulfide to methanesulfonic acid, which is odorless .

Reduction: this compound can be reduced to methane and hydrogen sulfide under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the thiolate anion (CH₃S⁻), which is a strong nucleophile .

Common Reagents and Conditions:

    Oxidizing agents: Oxygen, hydrogen peroxide, and bleach.

    Reducing agents: Hydrogen gas and metal catalysts.

    Substitution reagents: Alkyl halides and other electrophiles.

Major Products:

Scientific Research Applications

Methanethiol has several applications in scientific research across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Methanethiol’s unique properties and wide range of applications make it an important compound in various scientific and industrial fields.

Properties

IUPAC Name

methanethiol
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InChI

InChI=1S/CH4S/c1-2/h2H,1H3
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InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-N
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Canonical SMILES

CS
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Molecular Formula

CH3SH, CH4S
Record name METHYL MERCAPTAN
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Related CAS

21094-80-4 (mercury(2+) salt), 35029-96-0 (lead(2+) salt), 5188-07-8 (hydrochloride salt)
Record name Methyl mercaptan
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DSSTOX Substance ID

DTXSID5026382
Record name Methanethiol
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Molecular Weight

48.11 g/mol
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Physical Description

Methyl mercaptan appears as a colorless low-boiling liquid that is denser than water. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.002 ppm Source/use/other hazard: From decayed organic matter - pulp mills, oil refineries; highly flammable; liquid burns/frostbite., Liquid, Colorless gas with a disagreeable odor like garlic or rotten cabbage; Note: A liquid below 43 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., clear liquid (at <6°C) or colourless gas with odour of rotten cabbage or garlic, Colorless gas with a disagreeable odor like garlic or rotten cabbage. [Note: A liquid below 43 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

42.7 °F at 760 mmHg (EPA, 1998), 5.95 °C at 760 mm Hg, 6.10 to 6.20 °C. @ 727.00 mm Hg, 6 °C, 43 °F
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Flash Point

0 °F (EPA, 1998), -18 °C, < -17.78 °Celsius, open cup, 0 °F (Open cup) /Liquid/, 0 °F (LESS THAN -18 °C) (OPEN CUP), Flammable gas, NA (Gas) (oc) 0 °F (Liquid)
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Solubility

2 % (NIOSH, 2023), Soluble in alcohol and ether; slightly soluble in chloroform, Soluble in petroleum naptha, In water, 15,400 mg/L at 25 °C, Very soluble in alcohol or in ether; soluble in water (23.3 g/L at 20 °C), 15.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.3, 2.4 g/100 ml water; soluble in alcohol, ether, organic solvents, 2%
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Density

0.892 at 42.8 °F (USCG, 1999) - Less dense than water; will float, 0.9600 at 25 °C/4 °C, Relative density (water = 1): 0.9, 0.862-0.894 (gas); 1.032-1.040 (liquid), 0.90 (Liquid at 32 °F), 1.66(relative gas density)
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Vapor Density

1.66 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.66 (Air = 1), Relative vapor density (air = 1): 1.66
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Vapor Pressure

1 to 400 mmHg at -131.26 to 44.24 °F (EPA, 1998), 1,510 mm Hg at 25 °C, Vapor pressure, kPa at 26.1 °C: 202, 1.7 atm
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Record name METHYL MERCAPTAN
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Record name Methyl mercaptan
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Mechanism of Action

... The primary mechanisms by which methyl mercaptan has caused death and induces coma appear to reside with its reversible inhibition of cytochrome c oxidase (as in cyanide and hydrogen sulfide poisoning) and its inhibition of brain sodium and potassium ATPase activity., Methanethiol (CH3SH) has been implicated in the pathogenesis of hepatic coma. Studies are presented to identify the possible biochemical basis of anesthesia-like effects of methanethiol and those features, which distinguish such effects from common anesthetics and may represent the basis of its toxicity. CH3SH was found to stabilize erythrocyte membranes against hypotonic hemolysis at relatively low concentrations. At 37 degrees C the AH25 value for human erythrocyte antihemolysis was observed at a concentration of 0.34 mumol of CH3SH bound per mg of erythrocyte protein. Similar results were obtained with rat erythrocytes. This property of CH3SH is in common with other anesthetic agents. Anesthetic agents also inhibit the membrane-associated Na+, K+-adenosine triphosphatase (ATPase); however, for effective and nontoxic agents of this type the inhibition of ATPase activity is elicited at concentrations which are at least an order of magnitude higher than those which influence the membrane stability characterized by the antihemolysis effect. CH3SH was also found to inhibit the membrane Na+,K+-ATPase activity. The I25 value for the inhibition of human erythrocyte ATPase activity was obtained at CH3SH concentration of 0.12 mM which corresponded to 0.3 umol of CH3SH bound per mg of erythrocyte membrane protein. Rat erythrocyte membrane ATPase was somewhat more sensitive to CH3SH. In all cases, the binding of CH3SH to erythrocytes occurred primarily on the membrane. These results indicate that no differential exists with respect to the dose-response of these two activities associated with human erythrocyte membrane., Pulpal disease is intimately associated with the immune system's response to bacteria products. Clinical pathology is mediated in part by the production of pyrogenic cytokines, especially interleukin (IL)-1, tumor necrosis factor (TNF)-alpha, and IL-6. Methyl mercaptan (CH3SH), a volatile sulfur compound produced by anaerobic Gram-negative bacteria, has been shown to contribute to the production of IL-1 by human mononuclear cells. In this report, /the authors/ investigated the production of IL-1, TNF-alpha, and IL-6 by human pulp fibroblasts when stimulated for various periods of time with lipopolysaccharide (LPS) with or without the presence of CH3SH. We found that LPS and CH3SH had no effect on the production of IL-1 or TNF-alpha. However, LPS stimulated IL-6 production, and this production was augmented when CH3SH was present. /It was concluded/ that the volatile sulfur compound CH3SH plays a role in activation and modulation of the immune response through its role in production of IL-6., Hydrogen sulfide (H2S) and methyl mercaptan (CH3SH) are the volatile sulfur compounds (VSC) that were investigated for a possible role in the etiology of periodontal disease. The results show that the permeability of porcine non-keratinized sublingual mucosa is increased by up to 75% or 103% following exposure to H2S and CH3SH, respectively. The effect may be attributed to VSC reaction with tissue components resulting in alteration in the integrity of the tissue barrier. The increase in permeability of the mucosa to (35)S-Na2SO4 was dependent on both the time of exposure and concentration of VSC in the head-space. The (35)S-H2S was retained by the mucosal tissue and was able to penetrate the intact layers consisting of non-keratinized epithelium, basal membrane, and connective tissue. Treatment of the mucosa with 0.22% ZnCl2, either prior to or after exposure to CH3SH, nullified the effect of CH3SH and restored the permeability to a state similar to that observed in control 95% air/5% CO2 systems., For more Mechanism of Action (Complete) data for METHYL MERCAPTAN (10 total), please visit the HSDB record page.
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Color/Form

Water-white liquid when below boiling point, or colorless gas

CAS No.

74-93-1, 17719-48-1
Record name METHYL MERCAPTAN
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Melting Point

-189.4 °F (EPA, 1998), -123 °C, -186 °F
Record name METHYL MERCAPTAN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methanethiol
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Reactant of Route 4
Methanethiol
Reactant of Route 5
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Reactant of Route 6
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